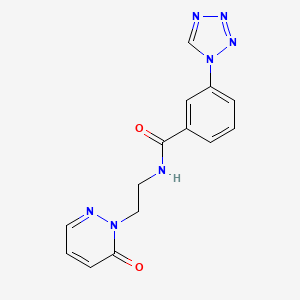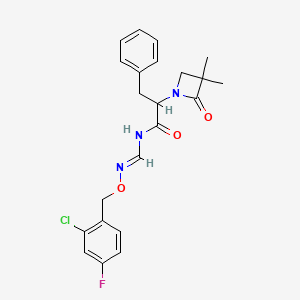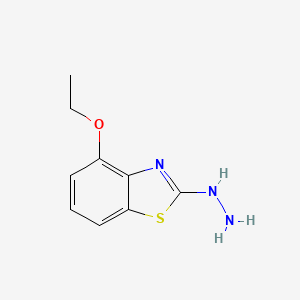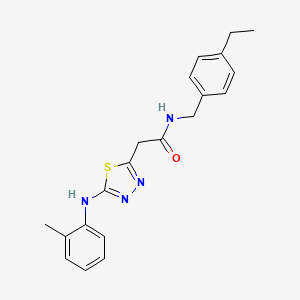![molecular formula C16H20BrNO3S B2914089 N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 133232-73-2](/img/structure/B2914089.png)
N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the bromophenyl moiety and the formation of the bicyclo[2.2.1]heptane ring system. Researchers have explored various synthetic routes to access N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, and these methods are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide reveals its fascinating arrangement. The compound consists of a bicyclic core, with the 3-bromophenyl group attached to one of the carbons. The methanesulfonamide moiety contributes to its overall functionality and reactivity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaromatic Compounds
One application of related compounds is in the synthesis of heteroaromatic compounds. For instance, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles using N-(2-bromophenyl)methanesulfonamide, which is structurally similar to the compound of interest. This process involves reactions with terminal acetylenes, yielding various indoles with functional groups at the 2-position (Sakamoto et al., 1988).
Physicochemical Properties and Acidity Studies
Sardar et al. (2018) conducted a study on protic ionic liquids (PILs), which included a compound containing the 7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl group. This research explored the effect of alkyl and aromatic substitution on the imidazolium cation, including aspects like density, viscosity, and thermal degradation. Additionally, they evaluated the Brönsted acidities of these PILs (Sardar et al., 2018).
Molecular Structure and Self-association Studies
Investigations into the molecular structure and self-association of compounds related to N-(3-bromophenyl)methanesulfonamides are also notable. Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into the proton affinities and hydrogen bonding patterns in such molecules (Sterkhova et al., 2014).
Spectroscopic Characterization of Ligands
Mason et al. (2003) characterized the molecular structures and spectroscopic properties of di- and triindolylmethanes, including derivatives related to the compound . This research is essential for understanding the potential use of these compounds as bidentate and tridentate ligands (Mason et al., 2003).
Structural Analysis and Hydrogen Bonding
Gowda et al. (2007) provided a structural analysis of N-(3,4-dichlorophenyl)methanesulfonamide, which offers valuable insights into the conformation and hydrogen bonding patterns of these types of compounds (Gowda et al., 2007).
Pd-catalyzed N-arylation
Rosen et al. (2011) described a Pd-catalyzed cross-coupling method using methanesulfonamide for synthesizing various compounds. This method is significant for the synthesis of compounds like N-(3-bromophenyl)methanesulfonamides without the risk of genotoxic impurities (Rosen et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSDWMMJYKWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2914007.png)

![N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2914011.png)
![4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2914012.png)








![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)
![5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2914029.png)